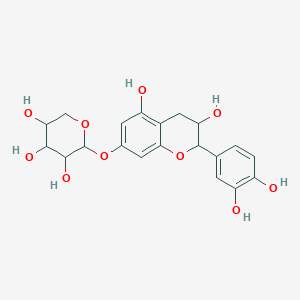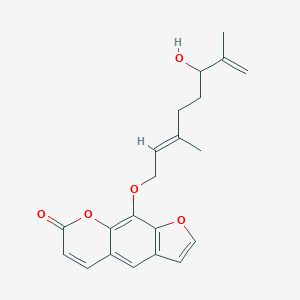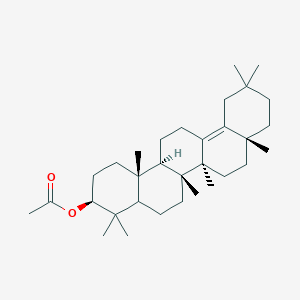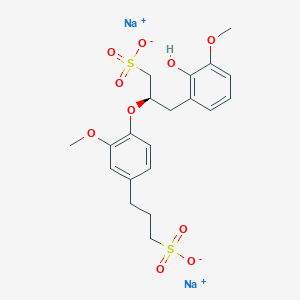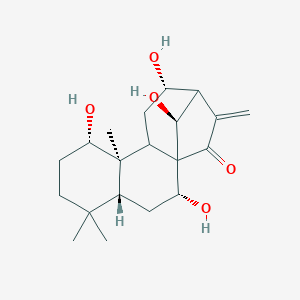
Ailanthone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ailanthone is a quassinoid compound extracted from the traditional Chinese medicinal plant Ailanthus altissima, commonly known as the “Tree of Heaven.” This compound is known for its diverse biological activities, including anti-inflammatory, antimalarial, and antitumor effects . This compound has garnered significant attention in recent years due to its potential therapeutic applications, particularly in cancer treatment .
Mechanism of Action
Target of Action
Ailanthone, a small compound derived from the bark of Ailanthus altissima (Mill.) Swingle, has several anti-tumor properties . The primary targets of this compound are identified using relevant databases . The potential target of this compound for anti-colorectal cancer (CRC) was found through an in-depth investigation of differentially expressed genes .
Mode of Action
It decreases the androgen-dependent induction of endogenous AR downstream genes PSA, TMPRSS2, FKBP5, SLC45A3, and NDRG1 mRNA expression in LNCaP cells . This compound significantly inhibits the phosphorylation of AKT protein and suppresses the activation of the PI3K/AKT signaling pathway .
Biochemical Pathways
This compound affects the PI3K/AKT signaling pathway . This pathway is a pivotal mediator of this compound against CRC . This compound also modulates the expression of targets (including epidermal growth factor receptor, insulin-like growth factor I, fibroblast growth factor 2, hepatocyte growth factor receptor, and mammalian target of rapamycin) on the phosphatidylinositol 3-kinase-protein kinase B pathway .
Pharmacokinetics
This compound exhibits good solubility in water and good bioavailability (>20%) . It has favorable drug-likeness and bioavailability as well as inactive hepatotoxic properties . These properties impact the bioavailability of this compound.
Result of Action
This compound substantially affects the cell cycle, induces apoptosis in CRC cells (HCT116 and SW620 cells), and impedes the migration and invasion capabilities of these cells . It exerts significant inhibitory and pro-apoptotic effects on hepatic stellate-T6 cells in a dose-dependent manner .
Biochemical Analysis
Biochemical Properties
Ailanthone interacts with several biomolecules, playing a significant role in biochemical reactions. It has been found to target the PI3K/AKT signaling pathway, a pivotal mediator in colorectal cancer (CRC) . This compound also inhibits the androgen receptor (AR), blocking the activities of both ligand-dependent full-length AR and AR splice variants .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It substantially affects the cell cycle, induces apoptosis in CRC cells (HCT116 and SW620 cells), and impedes the migration and invasion capabilities of these cells . This compound also effectively suppresses the Lewis cell proliferation in non-small cell lung cancer .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It significantly inhibits the phosphorylation of AKT protein and suppresses the activation of the PI3K/AKT signaling pathway, thereby inhibiting the proliferation and metastasis of CRC cells . This compound also blocks the ligand-induced activities of full-length AR and inhibits AR-V which lacks the LBD .
Metabolic Pathways
This compound is involved in several metabolic pathways. It has been found to suppress the serine biosynthetic pathway (SSP), a key metabolic pathway . It also affects many downstream pathways of the SSP, including the one-carbon pool by folate, purine metabolism, pyrimidine metabolism, DNA replication, and sphingolipid metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ailanthone is primarily obtained through extraction from the bark and leaves of Ailanthus altissima. The extraction process involves several steps, including solvent extraction, filtration, and purification using chromatographic techniques . The synthetic routes for this compound are complex and involve multiple steps of chemical reactions, including oxidation and reduction processes.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Ailanthus altissima using organic solvents such as ethanol or methanol. The extracted compound is then purified through column chromatography and crystallization techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Ailanthone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives with altered biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions include this compound derivatives with modified biological activities, which are studied for their potential therapeutic applications .
Scientific Research Applications
Ailanthone has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Ailanthone is unique among quassinoids due to its diverse biological activities and potential therapeutic applications. Similar compounds include:
Brusatol: Known for its antitumor and antiviral properties.
Quassin: Exhibits antimalarial and anti-inflammatory effects.
Eurycomanone: Studied for its anticancer and antimalarial activities.
This compound stands out due to its broad spectrum of biological activities and its potential as a lead compound for drug development .
Properties
CAS No. |
981-15-7 |
|---|---|
Molecular Formula |
C20H24O7 |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
(1S,4R,18S)-4,5,17-trihydroxy-14,18-dimethyl-6-methylidene-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-ene-9,16-dione |
InChI |
InChI=1S/C20H24O7/c1-8-4-12(21)16(24)18(3)10(8)5-13-19-7-26-20(25,17(18)19)15(23)9(2)11(19)6-14(22)27-13/h4,10-11,13,15-17,23-25H,2,5-7H2,1,3H3/t10?,11?,13?,15?,16?,17?,18-,19-,20+/m1/s1 |
InChI Key |
WBBVXGHSWZIJST-QVTJKJPVSA-N |
Isomeric SMILES |
CC1=CC(=O)C([C@]2(C1CC3[C@]45C2[C@](C(C(=C)C4CC(=O)O3)O)(OC5)O)C)O |
Canonical SMILES |
CC1=CC(=O)C(C2(C1CC3C45C2C(C(C(=C)C4CC(=O)O3)O)(OC5)O)C)O |
Appearance |
Powder |
Pictograms |
Acute Toxic |
Synonyms |
ailanthone ailantone Picrasa-3,13(21)-diene-2,16-dione, 11,20-epoxy-1,11,12-trihydroxy-, (1beta,11beta,12beta)- |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


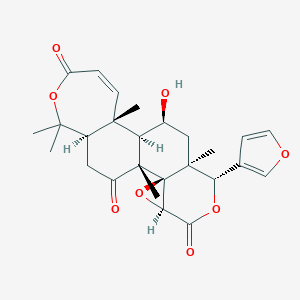

![(2',5',9',10',13'-Pentaacetyloxy-1'-hydroxy-8',12',15',15'-tetramethylspiro[oxirane-2,4'-tricyclo[9.3.1.03,8]pentadec-11-ene]-7'-yl) acetate](/img/structure/B197895.png)


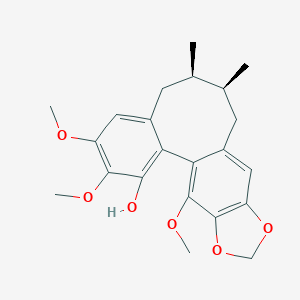

![3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one](/img/structure/B198086.png)
